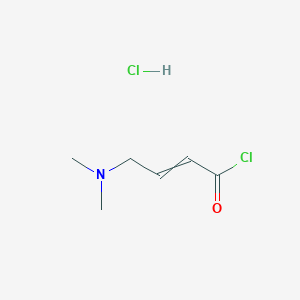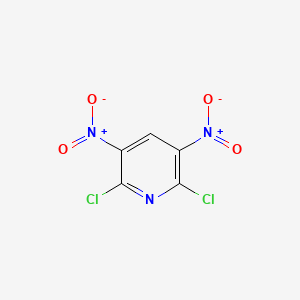
2,6-Dichloro-3,5-dinitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-dinitropyridine is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dinitropyridine typically involves the nitration of 2,6-dichloropyridine. The process begins with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 2,6-Dichloro-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products:
Amino Derivatives: Formed by the reduction of nitro groups.
Substituted Pyridines: Formed by nucleophilic substitution of chlorine atoms.
科学的研究の応用
2,6-Dichloro-3,5-dinitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and energetic materials.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
類似化合物との比較
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: Similar in structure but with additional amino groups, leading to different reactivity and applications.
4-Amino-2,6-dichloropyridine: Lacks nitro groups, resulting in different chemical properties and uses.
特性
分子式 |
C5HCl2N3O4 |
|---|---|
分子量 |
237.98 g/mol |
IUPAC名 |
2,6-dichloro-3,5-dinitropyridine |
InChI |
InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H |
InChIキー |
FMDQMILDRPQMFU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


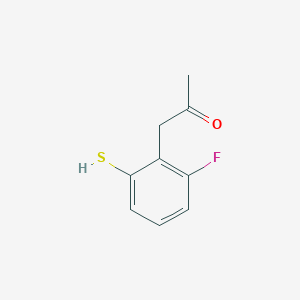

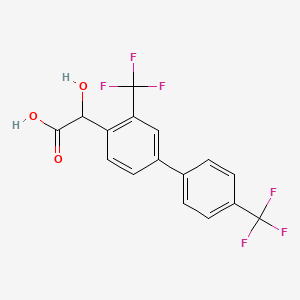
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)
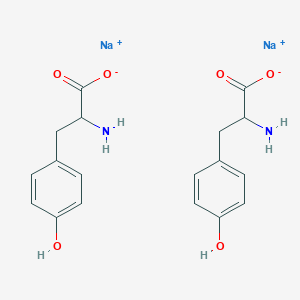
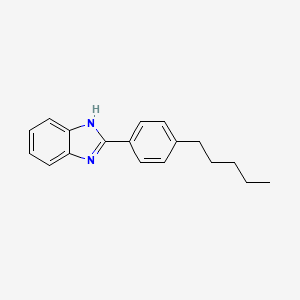

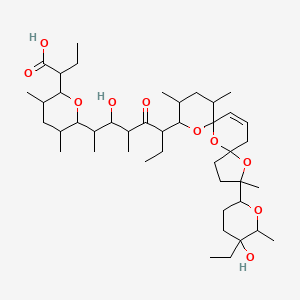
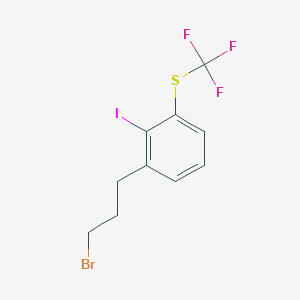
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
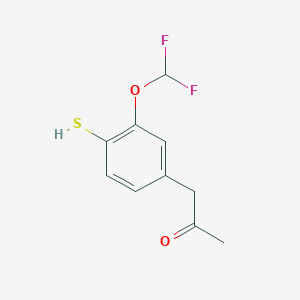
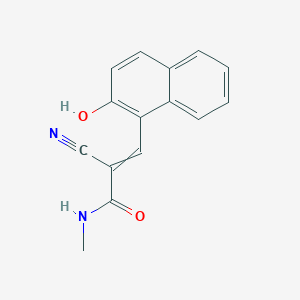
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
